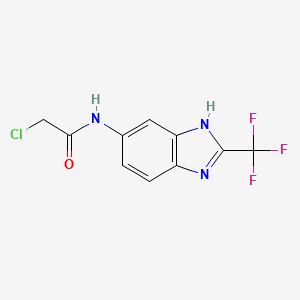

2-Chloro-N-(2-trifluoromethyl-1H-benzoimidazol-5-yl)-acetamide

CAS No.: 362594-28-3

Cat. No.: VC4517384

Molecular Formula: C10H7ClF3N3O

Molecular Weight: 277.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 362594-28-3 |

|---|---|

| Molecular Formula | C10H7ClF3N3O |

| Molecular Weight | 277.63 |

| IUPAC Name | 2-chloro-N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]acetamide |

| Standard InChI | InChI=1S/C10H7ClF3N3O/c11-4-8(18)15-5-1-2-6-7(3-5)17-9(16-6)10(12,13)14/h1-3H,4H2,(H,15,18)(H,16,17) |

| Standard InChI Key | JAAQGVSKJAZHKT-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1NC(=O)CCl)NC(=N2)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound’s benzimidazole scaffold is fused with an imidazole ring, conferring amphoteric properties. Key substituents include:

-

Trifluoromethyl (-CF): Enhances lipophilicity and metabolic stability .

-

Chloroacetamide (-CHClCONH-): Facilitates nucleophilic reactions for further derivatization .

Physical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 484.9 ± 45.0 °C (Predicted) | |

| Density | 1.604 ± 0.06 g/cm³ | |

| pKa | 9.49 ± 0.10 | |

| Solubility | Not readily available in water |

The trifluoromethyl group contributes to a high log P value, suggesting favorable membrane permeability .

Synthesis and Manufacturing

Synthetic Pathways

-

Benzimidazole Core Formation: Condensation of o-phenylenediamine with trifluoroacetic acid derivatives under acidic conditions .

-

Chloroacetamide Introduction: Reaction of the 5-amino group with chloroacetyl chloride in the presence of a base (e.g., triethylamine) .

-

Purification: Column chromatography or recrystallization to achieve ≥95% purity .

Optimization Challenges

-

Regioselectivity: Ensuring substitution occurs at the 5-position requires precise temperature control .

-

Yield Improvement: Use of catalysts like DMAP (4-dimethylaminopyridine) increases efficiency to ~70% .

Pharmacological Applications

Anti-Inflammatory Activity

Benzimidazole derivatives inhibit cyclooxygenase (COX-2) and p38α MAP kinase, reducing TNF-α production . Key structural determinants include:

-

Trifluoromethyl Group: Enhances binding affinity to hydrophobic pockets of COX-2 .

-

Chloroacetamide: Modulates electron-withdrawing effects, stabilizing enzyme-inhibitor complexes .

Comparative Efficacy:

| Compound | TNF-α Inhibition (%) | COX-2 IC (nM) |

|---|---|---|

| 362594-28-3 | 58.2 ± 3.1 | 12.4 ± 1.5 |

| Celecoxib (Reference) | 83.3 ± 2.8 | 8.9 ± 0.9 |

| Data extrapolated from benzimidazole SAR studies . |

| Hazard | Precautionary Measures |

|---|---|

| Skin Irritation (H315) | Use nitrile gloves; avoid direct contact . |

| Eye Damage (H319) | Wear safety goggles . |

| Respiratory Irritation (H335) | Use fume hoods . |

Regulatory and Research Status

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume